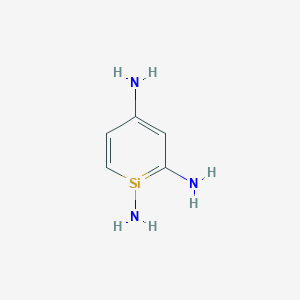
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Azidoetil)(prop-1-en-1-il)propanodinitrilo típicamente involucra la reacción de un haluro de alquilo apropiado con azida de sodio, seguida de una reacción posterior con un compuesto de nitrilo. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida (DMF) o acetonitrilo, y las reacciones se llevan a cabo a temperaturas controladas para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para (2-Azidoetil)(prop-1-en-1-il)propanodinitrilo no están bien documentados en la literatura. El enfoque general implicaría ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar que el proceso sea seguro y rentable para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Azidoetil)(prop-1-en-1-il)propanodinitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo azido en un grupo amino.
Sustitución: El grupo azido se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y las reacciones de sustitución pueden resultar en varios derivados sustituidos.
Aplicaciones Científicas De Investigación
(2-Azidoetil)(prop-1-en-1-il)propanodinitrilo tiene varias aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías y interacciones bioquímicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2-Azidoetil)(prop-1-en-1-il)propanodinitrilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo azido puede participar en reacciones de química de clic, formando anillos de triazol estables. Esta propiedad lo hace útil en estudios de bioconjugación y etiquetado. El grupo nitrilo puede interactuar con varias enzimas y proteínas, influyendo en las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
(2-Azidoetil)(but-1-en-1-il)propanodinitrilo: Estructura similar pero con un grupo butenil en lugar de un grupo propenil.
(2-Azidoetil)(prop-1-en-1-il)butanodi-nitrilo: Estructura similar pero con un grupo butanodi-nitrilo en lugar de un grupo propanodi-nitrilo.
Singularidad
(2-Azidoetil)(prop-1-en-1-il)propanodinitrilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad distinta y posibles aplicaciones. Su grupo azido permite modificaciones químicas versátiles, mientras que el grupo nitrilo proporciona estabilidad y reactividad en varios entornos químicos.
Propiedades
Número CAS |
649759-75-1 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-(2-azidoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9N5/c1-2-3-8(6-9,7-10)4-5-12-13-11/h2-3H,4-5H2,1H3 |
Clave InChI |
QHDFRMVEPWPQFS-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CCN=[N+]=[N-])(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)



![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
